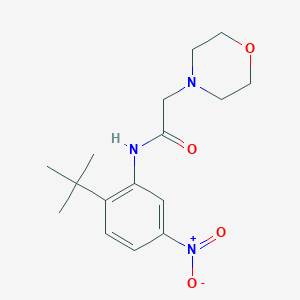
n-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a nitro group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide typically involves multiple steps. One common synthetic route includes the nitration of 2-tert-butylphenol to form 2-tert-butyl-5-nitrophenol, followed by the acylation of the nitrophenol with chloroacetyl chloride to yield 2-tert-butyl-5-nitrophenyl chloroacetate. This intermediate is then reacted with morpholine to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis to industrial levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or amino derivative.
Reduction: The major product is the amino derivative of the original compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, in particular, may play a role in redox reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Tert-butyl-5-nitro-phenyl)-acetamide: Lacks the morpholine ring, which may affect its biological activity.
N-(2-Tert-butyl-5-nitro-phenyl)-2-piperidin-4-yl-acetamide: Contains a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
Uniqueness
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is unique due to the presence of both the morpholine ring and the nitro group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H23N3O4 |
|---|---|
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
N-(2-tert-butyl-5-nitrophenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)13-5-4-12(19(21)22)10-14(13)17-15(20)11-18-6-8-23-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
FLGITKOEOYUAOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















